1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride
Overview
Description
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is typically available as a powder and is known for its stability under normal storage conditions .
Preparation Methods
The synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminocyclohexanone with piperidine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity or receptor binding.
Medicine: Research into potential therapeutic applications includes exploring its use as a precursor for drug development. Its structural features make it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride can be compared with other similar compounds, such as:
4-Aminocyclohexanone: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Piperidine: A common reagent in organic chemistry, used as a building block for various chemical compounds.
Cyclohexylamine: Another related compound with applications in chemical synthesis and industrial processes.
The uniqueness of this compound lies in its specific structure, which combines features of both cyclohexyl and piperidinone moieties, making it versatile for various applications .
Properties
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGSAYAAITQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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